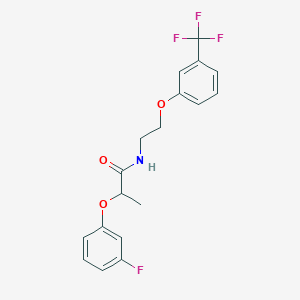

2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide

Description

Properties

IUPAC Name |

2-(3-fluorophenoxy)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4NO3/c1-12(26-16-7-3-5-14(19)11-16)17(24)23-8-9-25-15-6-2-4-13(10-15)18(20,21)22/h2-7,10-12H,8-9H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRXICXYGYHAHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCOC1=CC=CC(=C1)C(F)(F)F)OC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide typically involves multiple steps:

Formation of 3-fluorophenol: This can be achieved through the fluorination of phenol using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Etherification: 3-fluorophenol is then reacted with 2-bromoethylamine to form 2-(3-fluorophenoxy)ethylamine. This step often requires a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

Amidation: The final step involves the reaction of 2-(3-fluorophenoxy)ethylamine with 3-(trifluoromethyl)phenoxypropanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired propanamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the amide group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).

Major Products

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Conversion of the amide to the corresponding amine.

Substitution: Replacement of fluorine atoms with other nucleophiles, leading to a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmaceutical agent. The presence of fluorine and trifluoromethyl groups can enhance the bioavailability and metabolic stability of drug candidates, making this compound a promising lead in drug discovery.

Industry

In the industrial sector, this compound is explored for its applications in agrochemicals, where it may serve as a precursor to herbicides or pesticides. Its chemical stability and reactivity profile make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Implications for Drug Design

- Lipophilicity vs. Solubility: The target compound’s 3-fluorophenoxy and trifluoromethyl groups balance lipophilicity (for membrane permeability) and moderate polarity (for solubility).

- Metabolic Stability : Trifluoromethyl groups resist CYP450-mediated oxidation, a critical advantage over bromo or nitro analogs (e.g., ), which may form reactive metabolites.

- Target Selectivity : Substituent bulk (e.g., benzoyl in ) can hinder binding to off-target receptors, while smaller groups like fluorine allow precise interactions.

Limitations and Data Gaps

- Limited experimental data (e.g., melting points, solubility) for the target compound necessitates reliance on inferred properties from analogs.

- Pharmacokinetic and toxicity profiles are absent in the evidence, requiring further studies for comprehensive comparisons.

Biological Activity

The compound 2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 355.34 g/mol

The compound features two fluorophenoxy groups and a propanamide moiety, which may contribute to its biological activity by interacting with various biological targets.

Research indicates that compounds with similar structures often exhibit activity through the following mechanisms:

- Inhibition of Enzymatic Activity : Many fluorinated compounds inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer or bacterial infections .

- Receptor Modulation : The presence of fluorinated phenyl groups may enhance binding affinity to specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Compounds with fluorinated aromatic rings have been studied for their anticancer properties. The modulation of apoptosis and cell cycle arrest has been reported in various studies involving structurally similar compounds. For example, a study indicated that fluorinated compounds could induce apoptosis in cancer cell lines by activating caspase pathways.

Case Studies

- Inhibition of Bacterial Growth : In a laboratory setting, a derivative of this compound was tested against various strains of bacteria. The results indicated a significant reduction in bacterial load at concentrations as low as 10 µM.

- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that the compound could induce cell death in human cancer cell lines with an IC50 value ranging from 5 to 15 µM, depending on the specific cell type used.

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for 2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Etherification : React 3-fluorophenol with a bromo-propanamide intermediate under basic conditions (e.g., K₂CO₃/DMF) to form the 3-fluorophenoxy moiety.

Amide Coupling : Use coupling reagents like EDC·HCl and HOBt to link the phenoxyethylamine derivative (e.g., 2-(3-(trifluoromethyl)phenoxy)ethylamine) to the propanamide backbone .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Confirmation via HPLC (>95% purity) and spectral data (¹H/¹³C NMR) is critical .

- Key Considerations :

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : A combination of techniques is essential:

-

¹H/¹³C NMR : Identify characteristic peaks, such as:

-

Amide proton : δ ~6.5–7.5 ppm (broad, exchangeable).

-

Trifluoromethyl group : ¹³C signal at ~120–125 ppm (q, ≈ 270 Hz) .

-

19F NMR : Distinct signals for 3-fluorophenoxy (-F: δ ~-110 ppm) and 3-(trifluoromethyl)phenoxy (-CF₃: δ ~-63 ppm) .

-

HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C₁₈H₁₆F₄NO₃: 386.11) .

- Example Data Table :

| Proton | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Amide NH | 7.2 | Broad singlet | 1H |

| CF₃ (phenoxy) | -63.1 | Singlet | 3F |

| Aromatic H | 6.8–7.4 | Multiplet | 8H |

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.

- Ventilation : Avoid inhalation of fine powders; use HEPA-filtered respirators if airborne particles are generated.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the presence of fluorine and trifluoromethyl groups influence the compound's reactivity and interaction with biological targets?

- Methodological Answer :

- Electron-Withdrawing Effects : The -CF₃ group enhances metabolic stability by reducing cytochrome P450-mediated oxidation.

- Hydrogen Bonding : Fluorine atoms on the phenoxy group may act as hydrogen bond acceptors, influencing binding affinity to enzymes (e.g., kinases or phosphatases) .

- Case Study : Analogous compounds with 3-(trifluoromethyl)phenoxy groups show enhanced blood-brain barrier penetration in neuropharmacological studies .

Q. What strategies can be employed to optimize the compound's pharmacokinetic properties while maintaining bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce ester or carbamate moieties to improve solubility (e.g., ethyl ester derivatives hydrolyze in vivo to active forms) .

- Isotopic Labeling : Use deuterated analogs (e.g., -CD₃ instead of -CF₃) to study metabolic pathways via LC-MS .

- SAR Studies : Modify the phenoxyethyl chain length to balance lipophilicity (logP) and aqueous solubility (e.g., shorter chains reduce logP but may lower membrane permeability) .

Q. How can researchers resolve contradictions in biological activity data across different experimental models for this compound?

- Methodological Answer :

- Model-Specific Factors :

- In Vitro vs. In Vivo : Differences in protein binding (e.g., serum albumin) may reduce free drug concentrations in vivo. Use equilibrium dialysis to quantify unbound fractions .

- Species Variability : Test activity in humanized cell lines (e.g., expressing human CYP3A4) to mitigate metabolic discrepancies .

- Data Normalization : Express IC₅₀ values relative to positive controls (e.g., fluvalinate for insecticidal assays) to account for batch-to-batch variability .

Data Contradiction Analysis

- Example : Conflicting enzyme inhibition results in liver microsomes vs. recombinant enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.